2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide
CAS No.: 757217-54-2
Cat. No.: VC21463498
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 757217-54-2 |
|---|---|
| Molecular Formula | C15H16N2O3S |
| Molecular Weight | 304.4g/mol |
| IUPAC Name | 2-benzylsulfonyl-N-(6-methylpyridin-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H16N2O3S/c1-12-6-5-9-14(16-12)17-15(18)11-21(19,20)10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,16,17,18) |
| Standard InChI Key | VUCOUNLBXVTVMW-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
| Canonical SMILES | CC1=NC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Introduction
2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic compound with a molecular formula of C15H16N2O3S and a molar mass of 304.36 g/mol . This compound combines a benzylsulfonyl group with an acetamide moiety linked to a 6-methylpyridin-2-yl group, making it a complex molecule with potential applications in pharmaceutical chemistry due to its diverse functional groups.
Synthesis
The synthesis of 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide would typically involve the reaction of 6-methylpyridin-2-amine with benzylsulfonyl chloride in the presence of a base to facilitate the formation of the amide bond. This process is similar to general sulfonamide synthesis methods, where amines react with sulfonyl chlorides under alkaline conditions .
Potential Applications
While specific applications of 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide are not well-documented, compounds with similar structures have been explored for their biological activities. For instance, sulfonamides are known for their antimicrobial properties, and modifications to their structures can lead to compounds with anti-inflammatory, anticancer, or enzyme inhibitory activities .
Biological Evaluation
Although there is no specific biological evaluation data available for 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide, related compounds have shown promising results in various biological assays. For example, sulfonamide derivatives have been tested for their anticancer and antimicrobial activities, often exhibiting significant potency against specific cell lines or pathogens .
Future Research Directions
Future studies on 2-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)acetamide could focus on its synthesis optimization, detailed physicochemical characterization, and biological evaluation. This might involve assessing its potential as an enzyme inhibitor, antimicrobial agent, or anticancer compound, leveraging the known biological activities of similar sulfonamide derivatives.
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